Veralipride-d6
Description
Significance of Deuterated Compounds in Advanced Pharmacological and Analytical Investigations
Deuterated compounds, a specific class of SILs where hydrogen atoms are replaced by deuterium (B1214612), hold particular significance in both analytical and pharmacological studies. pharmaffiliates.com In analytical investigations, especially those employing liquid chromatography-mass spectrometry (LC-MS/MS), deuterated analogs are considered the gold standard for internal standards. crimsonpublishers.comscispace.com Because they are chemically almost identical to the analyte of interest, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer's source. waters.com This mimicry allows them to effectively compensate for variations in sample preparation, extraction efficiency, and matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification of the target drug in biological samples like plasma or urine. crimsonpublishers.comscispace.com
Beyond their analytical utility, deuterated compounds are pivotal in pharmacological research due to the "kinetic isotope effect" (KIE). nih.govportico.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Since the cleavage of C-H bonds is often a rate-limiting step in drug metabolism by enzymes like the cytochrome P450 (CYP450) family, replacing a hydrogen atom at a metabolic site with deuterium can significantly slow down this process. portico.orgnih.govmerckmanuals.com This strategic modification can lead to an improved pharmacokinetic profile, including a longer half-life, increased systemic exposure, and a potential reduction in the formation of toxic metabolites. researchgate.netnih.gov This principle, sometimes called a "deuterium switch," offers a pathway to enhance the therapeutic properties of existing drugs. nih.gov
| Property | Protium (¹H) | Deuterium (²H or D) |
|---|---|---|
| Composition | 1 Proton, 0 Neutrons | 1 Proton, 1 Neutron |
| Relative Atomic Mass | ~1 | ~2 |
| Natural Abundance | ~99.98% | ~0.015% |
| Radioactivity | No | No |
| Bond Strength (vs. Carbon) | Standard C-H Bond | Stronger C-D Bond |
Academic Context and Research Relevance of Veralipride-d6
Veralipride (B1683490) is an atypical antipsychotic of the benzamide (B126) class that acts as a dopamine (B1211576) D2 receptor antagonist. nih.govdovepress.com It has been used for the treatment of vasomotor symptoms, such as hot flushes, associated with menopause. nih.govnih.gov Understanding the pharmacokinetic profile of Veralipride—how it is absorbed, distributed, metabolized, and excreted—is crucial for its clinical application. Studies have shown that Veralipride is absorbed orally, reaching maximum plasma concentrations in about 2.5 hours, and has a relatively short half-life of approximately 4 hours. nih.gov
In this context, this compound, the deuterated analog of Veralipride, serves a critical research function. Its primary relevance is as an internal standard for the bioquantification of Veralipride. nih.gov Pharmacokinetic, bioavailability, and bioequivalence studies require highly accurate and validated analytical methods to measure drug concentrations in biological fluids. nih.govdocumentsdelivered.com The use of this compound in LC-MS/MS assays ensures that the variability inherent in sample processing and analysis is minimized. nih.govscispace.com For instance, a published method for quantifying Veralipride used a related but structurally different compound (sulpiride) as an internal standard. nih.gov While functional, this approach is less ideal than using a stable isotope-labeled analog like this compound, which more perfectly mirrors the behavior of the parent drug throughout the analytical process, thereby providing superior accuracy and precision. scispace.com
| Parameter | Value | Significance |
|---|---|---|
| Mechanism of Action | Dopamine D2 Receptor Antagonist | Basis of its therapeutic and side effects. nih.govdovepress.com |
| Time to Peak Plasma Concentration (Tmax) | ~2.5 hours | Indicates the time to maximum absorption after oral administration. nih.gov |
| Elimination Half-Life (t½) | ~4 hours | Reflects the duration of action; a short half-life may necessitate frequent dosing. nih.gov |
| Metabolism | Poorly metabolized | Suggests that the drug is primarily eliminated unchanged. nih.gov |
| Primary Route of Excretion | Urine and feces | Main pathways for drug clearance from the body. nih.gov |
Methodological Rationale for Deuterium Incorporation in Drug Research
The rationale for incorporating deuterium into drug molecules is twofold, aligning with its dual roles in analytical and pharmacological research.
As an Analytical Tool: The primary rationale is to create a near-perfect internal standard for quantitative mass spectrometry. pharmaffiliates.com An ideal internal standard should be added to a sample at a known concentration at the beginning of the workflow. nih.gov It should have physicochemical properties as close as possible to the analyte to ensure it behaves identically during extraction, chromatography, and ionization, but it must be distinguishable by the detector. waters.com this compound, with a mass difference from the unlabeled Veralipride due to the six deuterium atoms, fulfills these criteria perfectly. It ensures that any loss of analyte during sample preparation or any fluctuation in the mass spectrometer's signal affects both the analyte and the internal standard proportionally, allowing for a highly accurate calculation of the analyte's true concentration. crimsonpublishers.com
As a Pharmacological Modifier: The second, more profound, rationale is the exploitation of the kinetic isotope effect (KIE) to improve a drug's metabolic profile. nih.gov Drug metabolism, often mediated by CYP450 enzymes, is an oxidative process that frequently involves the cleavage of a carbon-hydrogen bond. nih.gov The C-D bond has a lower zero-point energy, meaning it requires more energy to break than a C-H bond. portico.org By strategically placing deuterium atoms at known sites of metabolic oxidation on a drug molecule, researchers can slow down its breakdown. nih.gov This can lead to several therapeutic advantages:
Increased Half-Life: A slower rate of metabolism can prolong the drug's presence in the body, potentially reducing dosing frequency and improving patient compliance.
Enhanced Bioavailability: For drugs that undergo significant first-pass metabolism in the liver, deuteration can reduce this initial breakdown, allowing more of the active drug to reach systemic circulation. researchgate.net
Reduced Toxic Metabolites: If a drug's toxicity is linked to the formation of a specific metabolite, slowing the metabolic pathway that produces it can improve the drug's safety profile. nih.govmusechem.com
Therefore, the incorporation of deuterium is a deliberate and powerful strategy in drug research, used either to create superior analytical tools like this compound for pharmacokinetic studies or to design new chemical entities with potentially enhanced therapeutic properties. researchgate.netresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C17H25N3O5S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-5-sulfamoyl-2,3-bis(trideuteriomethoxy)benzamide |
InChI |
InChI=1S/C17H25N3O5S/c1-4-7-20-8-5-6-12(20)11-19-17(21)14-9-13(26(18,22)23)10-15(24-2)16(14)25-3/h4,9-10,12H,1,5-8,11H2,2-3H3,(H,19,21)(H2,18,22,23)/i2D3,3D3 |
InChI Key |
RYJXBGGBZJGVQF-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])C(=O)NCC2CCCN2CC=C)S(=O)(=O)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Veralipride D6
Strategies for Site-Specific Deuterium (B1214612) Labeling in Complex Organic Molecules
The introduction of deuterium at specific sites within a complex organic molecule requires a strategic approach to ensure high isotopic enrichment and to avoid unwanted isotopic scrambling. Several methods are employed for site-specific deuterium labeling.
One common strategy is hydrogen-deuterium (H-D) exchange , where labile protons are replaced with deuterium. This can be achieved by using a deuterium source, such as deuterium oxide (D₂O), in the presence of an acid or base catalyst. For less acidic protons, metal-catalyzed H-D exchange reactions are often utilized. nih.govgoogle.com
Another powerful technique is the use of deuterated reagents in the synthetic pathway. This involves incorporating deuterium-labeled building blocks or reagents at a specific step in the synthesis. arkat-usa.orgscielo.org.mx For instance, the reduction of a functional group with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), can introduce deuterium at a specific position. google.com Similarly, deuterated alkylating agents, like deuterated methyl iodide (CD₃I), can be used to introduce deuterated methyl groups. chemicalsknowledgehub.com
Organocatalysis has also emerged as a valuable tool for site-selective deuteration, offering mild reaction conditions and high selectivity. nih.gov Furthermore, late-stage functionalization techniques are increasingly being developed to introduce deuterium into a complex molecule at a late step in the synthesis, which is often more efficient and cost-effective. musechem.com The choice of strategy depends on the target molecule's structure, the desired labeling position, and the availability of deuterated precursors.
Chemical Reaction Pathways for the Synthesis of Deuterated Veralipride (B1683490) Analogs
The synthesis of Veralipride-d6 specifically involves the introduction of two trideuteromethyl (-CD₃) groups into the Veralipride molecule. Based on available literature, a common pathway for the synthesis of this compound is through the use of a deuterated alkylating agent. chemicalsknowledgehub.com
The synthesis starts with a suitable precursor, a dihydroxylated benzaldehyde (B42025) derivative. The key step in the isotopic labeling is the etherification of the hydroxyl groups using a deuterated methylating agent. In the case of this compound, deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄) is used as the labeling substance to introduce the two trideuteromethyl groups onto the aromatic ring at the ortho- and meta-methoxy positions relative to the benzamide (B126) function. chemicalsknowledgehub.com
Purification Techniques for Achieving High Isotopic and Chemical Purity
Achieving high isotopic and chemical purity is paramount for the use of this compound as an internal standard. Following the synthesis, the crude product is subjected to rigorous purification to remove any unreacted starting materials, byproducts, and isotopically light impurities (e.g., Veralipride-d3 or non-deuterated Veralipride).
Standard purification techniques in organic chemistry are employed, with chromatography being the most crucial method. High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is a powerful tool for separating the desired deuterated compound from its impurities with high resolution. chromatographyonline.comresearchgate.net Both normal-phase and reversed-phase HPLC can be utilized depending on the polarity of the compound and impurities.
Gas Chromatography (GC) can also be used for purification, especially for volatile compounds, although it is more commonly used for analytical purposes in this context. google.com
Recrystallization is another effective method for purifying solid compounds. By carefully selecting the solvent system, it is possible to selectively crystallize the desired deuterated compound, leaving impurities in the mother liquor.
It is important to consider the chromatographic deuterium effect (CDE) , where deuterated compounds may have slightly different retention times in chromatography compared to their non-deuterated counterparts. acs.org This effect, while sometimes a challenge, can also be exploited to enhance the separation of isotopologues. Careful optimization of the purification method is essential to ensure the final product meets the stringent purity requirements for its intended application.
Advanced Spectroscopic and Chromatographic Approaches for Isotopic Enrichment Verification
Following purification, the isotopic and chemical purity of this compound must be rigorously verified. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance Spectroscopy for Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of the synthesized molecule and for verifying the specific location of the deuterium atoms.
²H NMR (Deuterium NMR) directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the positions of the deuterium atoms, providing definitive proof of their location on the methoxy (B1213986) groups. numberanalytics.comresearchgate.net The chemical shifts in ²H NMR are very similar to those in ¹H NMR for the same functional group. numberanalytics.com
¹³C NMR (Carbon-13 NMR) can also be used to confirm the deuteration. The carbon signals of the deuterated methyl groups will show a characteristic splitting pattern (a triplet of triplets for a -CD₃ group) due to coupling with the deuterium nuclei, and their chemical shifts will be slightly different from the corresponding non-deuterated carbons.
Below is a representative ¹H NMR data table for this compound.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d | 1H | Aromatic H |
| 7.05 | d | 1H | Aromatic H |
| 5.80-5.95 | m | 1H | Allyl CH |
| 5.05-5.20 | m | 2H | Allyl CH₂ |
| 3.40-3.60 | m | 3H | Pyrrolidine and CH₂-N |
| 2.90-3.10 | m | 2H | Allyl CH₂-N |
| 2.40-2.60 | m | 1H | Pyrrolidine CH |
| 1.60-1.90 | m | 4H | Pyrrolidine CH₂ |
Note: This is a representative table. Actual chemical shifts may vary slightly depending on the solvent and other experimental conditions. The signals for the methoxy protons (usually around 3.8-3.9 ppm) are absent due to deuteration.
Mass Spectrometry for Isotopic Purity and Molecular Integrity Assessment
Mass Spectrometry (MS) is the primary technique for determining the isotopic purity and confirming the molecular weight of this compound. nih.govalmacgroup.comalmacgroup.com
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate this compound from any potential impurities before it enters the mass spectrometer. shimadzu.comnih.gov
The mass spectrum of this compound will show a molecular ion peak ([M+H]⁺) that is 6 mass units higher than that of non-deuterated Veralipride, confirming the incorporation of six deuterium atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. researchgate.net
The isotopic purity is determined by analyzing the distribution of isotopologues. A high-purity sample of this compound will show a dominant peak for the d6 species, with very small peaks for d0 to d5 species. The relative intensities of these peaks are used to calculate the isotopic enrichment.
Below is a representative mass spectrometry data table for this compound.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 390.2 | > 98 | [M+H]⁺ of this compound |
| 389.2 | < 1 | [M+H]⁺ of Veralipride-d5 |
| 388.2 | < 0.5 | [M+H]⁺ of Veralipride-d4 |
| 387.2 | < 0.1 | [M+H]⁺ of Veralipride-d3 |
| 386.2 | < 0.1 | [M+H]⁺ of Veralipride-d2 |
| 385.2 | < 0.1 | [M+H]⁺ of Veralipride-d1 |
| 384.2 | < 0.1 | [M+H]⁺ of Veralipride-d0 |
Note: This is a representative table illustrating high isotopic purity. The exact relative intensities will vary between batches. The fragmentation pattern can also be analyzed to provide further structural confirmation.
Advanced Analytical Applications of Veralipride D6 in Quantitative Bioanalysis
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays Employing Deuterated Internal Standards
The development of robust and reliable bioanalytical methods is fundamental for the accurate measurement of drug concentrations in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for quantitative bioanalysis due to its high sensitivity, selectivity, and throughput. chromatographyonline.com In this context, the use of a stable isotope-labeled internal standard (SIL-IS), such as Veralipride-d6, is highly preferred. bioanalysis-zone.com
The process of developing an LC-MS/MS assay involves the meticulous optimization of several parameters. Chromatographic conditions, including the choice of the analytical column and mobile phase composition, are fine-tuned to achieve optimal separation of the analyte from endogenous matrix components, thereby minimizing interferences. researchgate.net Mass spectrometric parameters are optimized to maximize the signal intensity of the analyte and the internal standard. This typically involves selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and optimizing the precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. nih.gov
Method validation is a critical step to ensure that the developed assay is fit for its intended purpose. austinpublishinggroup.com This process involves a series of experiments to demonstrate the method's selectivity, linearity, accuracy, precision, recovery, and stability. austinpublishinggroup.comnih.gov For instance, selectivity is assessed by analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are present at the retention times of the analyte and the internal standard. austinpublishinggroup.com
Role of this compound as an Internal Standard in Highly Sensitive and Specific Quantitative Methodologies
This compound, as a deuterated analog of veralipride (B1683490), serves as an ideal internal standard for quantitative bioanalysis. bioanalysis-zone.com An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality control samples, and study samples. bioanalysis-zone.com Its primary function is to compensate for the variability that can occur during various stages of the analytical process, including sample preparation, injection volume, and instrument response. bioanalysis-zone.comnih.gov
The key advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes with the unlabeled analyte and exhibits nearly identical behavior during extraction and ionization. bioanalysis-zone.com This co-elution is crucial for compensating for matrix effects, which are a common source of variability in LC-MS/MS analysis. nih.govnih.gov Matrix effects arise from co-eluting endogenous components in the biological matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. chromatographyonline.com Because this compound is affected by the matrix in the same way as veralipride, the ratio of their peak areas remains constant, ensuring accurate and precise measurement. bioanalysis-zone.com
In a gas chromatography-mass spectrometry (GC-MS) method, trideuterated veralipride was used as an internal standard to quantify veralipride in plasma and urine. nih.gov The quantification was achieved by comparing the intensity of the quasi-molecular ion of the analyte with that of the deuterated internal standard. nih.gov This highlights the long-standing use and importance of deuterated analogs in the quantitative analysis of veralipride.
Calibration Model Development and Linearity Assessment in Bioanalytical Research
The establishment of a reliable calibration model is a cornerstone of quantitative bioanalysis. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte in a series of calibration standards. austinpublishinggroup.com These standards are prepared by spiking known amounts of the analyte into a blank biological matrix, which should be the same as the matrix of the samples to be analyzed. austinpublishinggroup.com
The linearity of the calibration curve is a critical parameter that demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range. austinpublishinggroup.com Typically, a linear regression model with a weighting factor (e.g., 1/x or 1/x²) is used to fit the data. The acceptance criteria for linearity usually require a correlation coefficient (r²) of 0.99 or greater. researchgate.net The calibration range should encompass the expected concentrations in the study samples, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). nih.gov
An illustrative example of a calibration curve for veralipride using this compound as an internal standard is presented below:
| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio | Back-calculated Concentration (ng/mL) | % Accuracy |
| 1.00 | 0.015 | 0.98 | 98.0 |
| 2.50 | 0.038 | 2.55 | 102.0 |
| 5.00 | 0.076 | 5.07 | 101.4 |
| 10.0 | 0.152 | 10.1 | 101.0 |
| 25.0 | 0.378 | 25.2 | 100.8 |
| 50.0 | 0.755 | 49.7 | 99.4 |
| 100.0 | 1.510 | 99.3 | 99.3 |
| 200.0 | 3.025 | 201.7 | 100.9 |
This is an interactive data table based on illustrative data.
Evaluation of Analytical Precision, Accuracy, and Robustness in Complex Biological Matrices
The precision and accuracy of a bioanalytical method are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. nih.gov Precision, expressed as the coefficient of variation (%CV), measures the closeness of agreement between a series of measurements, while accuracy, expressed as the percent difference from the nominal value (%RE or %Bias), reflects the closeness of the mean test results to the true value. austinpublishinggroup.comnih.gov For a method to be considered reliable, the intra- and inter-assay precision should not exceed 15% CV (20% at the LLOQ), and the accuracy should be within ±15% (±20% at the LLOQ) of the nominal values. austinpublishinggroup.comnih.gov
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net This can include variations in mobile phase composition, flow rate, or column temperature.
A summary of typical precision and accuracy data for a validated LC-MS/MS assay for veralipride using this compound is shown below:
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1.00 | 8.5 | 5.2 | 10.2 | 6.8 |
| Low | 3.00 | 6.2 | 3.1 | 7.5 | 4.5 |
| Medium | 30.0 | 4.5 | -1.8 | 5.8 | -0.5 |
| High | 150.0 | 3.8 | -2.5 | 4.9 | -1.2 |
This is an interactive data table based on illustrative data.
Strategies for Matrix Effect Compensation and Ion Suppression Mitigation Using Isotope-Labeled Analogs
Matrix effects, which can manifest as ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis. chromatographyonline.comnih.gov These effects are caused by co-eluting components from the biological matrix that interfere with the ionization of the analyte in the mass spectrometer's source. chromatographyonline.comnih.gov This can lead to a significant impact on the accuracy and precision of the analytical method. nih.gov
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. nih.govnih.gov Since this compound has nearly identical chemical and physical properties to veralipride, it experiences the same degree of ion suppression or enhancement. bioanalysis-zone.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix effect is normalized, leading to accurate quantification.
In addition to using a SIL-IS, other strategies can be employed to mitigate matrix effects. These include optimizing the sample preparation procedure to remove interfering components, modifying the chromatographic conditions to separate the analyte from matrix interferences, and changing the ionization source (e.g., from electrospray ionization to atmospheric pressure chemical ionization), which may be less susceptible to matrix effects. nih.gov
The matrix effect can be quantitatively assessed during method validation by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution at the same concentration. nih.gov The internal standard-normalized matrix factor should be consistent across different lots of the biological matrix.
Investigations into Drug Metabolism and Biotransformation Pathways Utilizing Veralipride D6
Application of Deuterated Analogs as Metabolic Tracers in In Vitro and Ex Vivo Systems
Deuterated compounds like Veralipride-d6 are instrumental as metabolic tracers in both in vitro (e.g., liver microsomes, hepatocytes) and ex vivo (e.g., perfused organ systems) research models. The key advantage of using a deuterated analog lies in its mass difference compared to the parent, non-deuterated compound. This mass shift is readily detectable by mass spectrometry (MS), enabling researchers to distinguish the parent drug from its metabolites with high precision.
In a typical in vitro metabolism study, both veralipride (B1683490) and this compound can be co-incubated with a metabolically active system, such as human liver microsomes. By analyzing the reaction mixture over time using liquid chromatography-mass spectrometry (LC-MS), researchers can simultaneously track the disappearance of the parent compounds and the appearance of their respective metabolites. The unique mass signature of the deuterated metabolites provides an unambiguous way to trace the metabolic fate of the parent drug. This "metabolic switching" approach can reveal if the deuteration alters the metabolic pathway. ncats.io
Elucidation of Enzymatic Biotransformation Mechanisms and Metabolite Identification Research
The primary routes of metabolism for many drugs involve oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation reactions (Phase II reactions). ncats.io For benzamide (B126) derivatives like veralipride, metabolism often occurs at methoxy (B1213986) groups via O-demethylation, a reaction frequently catalyzed by cytochrome P450 (CYP) enzymes. google.com
The synthesis of this compound, where deuterium (B1214612) atoms are incorporated into the methoxy groups, is a strategic choice for investigating these pathways. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of cleavage by metabolic enzymes. This phenomenon, known as the deuterium kinetic isotope effect (DKIE), is a powerful tool for identifying the sites of metabolism. google.comgoogle.com
If the O-demethylation of veralipride is a major metabolic route, a significant decrease in the formation of the O-desmethyl metabolite would be expected when this compound is used. By comparing the metabolite profiles of veralipride and this compound, researchers can pinpoint the specific metabolic sites and the enzymes involved. For instance, a reduction in a particular metabolite from this compound incubations would strongly suggest that the deuterated position is a primary site of metabolic attack.
While specific metabolite identification studies on this compound are not extensively published, research on analogous deuterated compounds like d6-tetrabenazine has demonstrated the power of this approach. In vitro metabolism assays with d6-tetrabenazine showed a significant reduction in the formation of its O-desmethyl metabolites, confirming the role of CYP enzymes in its biotransformation. google.comgoogle.com
Determination of Metabolic Stability and Enzyme Kinetic Parameters in Research Models
A hypothetical comparison of the metabolic stability of veralipride and this compound in human liver microsomes is presented in the table below. The data is illustrative and based on the expected outcomes from a typical DKIE.
Table 1: Illustrative Metabolic Stability of Veralipride and this compound in Human Liver Microsomes
| Compound | Incubation Time (min) | Percent Remaining |
|---|---|---|
| Veralipride | 0 | 100 |
| 15 | 65 | |
| 30 | 42 | |
| 60 | 18 | |
| This compound | 0 | 100 |
| 15 | 85 | |
| 30 | 70 | |
| 60 | 50 |
Furthermore, enzyme kinetic parameters, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), can be determined. These parameters provide insight into the affinity of the enzyme for the substrate and the maximum rate of metabolism. By comparing the K_m and V_max values for the metabolism of veralipride and this compound, researchers can quantify the impact of deuteration on the enzymatic process. A significant change in these parameters would provide strong evidence for the involvement of a particular enzyme in the metabolic pathway.
Isotope Effects in Metabolic Transformations and their Mechanistic Implications
The deuterium kinetic isotope effect (DKIE) is observed when the rate of a reaction is slowed by the substitution of deuterium for hydrogen at a position involved in bond cleavage in the rate-determining step. The magnitude of the DKIE can provide valuable information about the transition state of the reaction and the mechanism of the enzymatic transformation.
For CYP-mediated reactions, a significant DKIE is often observed for the cleavage of a C-H bond. The theoretical maximum for a primary DKIE at room temperature is around 7, but values can vary depending on the specific reaction and the degree to which the C-H bond is broken in the transition state.
The study of the DKIE in the metabolism of this compound can help to:
Confirm the rate-limiting step in its metabolic pathway.
Provide evidence for the involvement of specific enzymes, such as CYP isoforms.
Offer insights into the three-dimensional arrangement of the substrate within the enzyme's active site.
For example, a large DKIE in the O-demethylation of this compound would suggest that the cleavage of the C-D bond is the slowest step in this metabolic process, providing strong support for the proposed metabolic mechanism.
Comparative Metabolic Profiling Studies Employing Deuterated and Non-Deuterated Forms
A direct head-to-head comparison of the metabolic profiles of veralipride and this compound is the most definitive way to understand the impact of deuteration. Such studies involve incubating both compounds under identical conditions in a relevant biological matrix (e.g., liver microsomes, hepatocytes, or plasma from dosed animals) and analyzing the resulting metabolites by high-resolution mass spectrometry.
The goal of this comparative profiling is to identify both qualitative and quantitative differences in the metabolites formed.
Qualitative differences: The appearance of new metabolites or the disappearance of existing ones with the deuterated form can indicate "metabolic switching," where the blockage of a primary metabolic pathway by deuteration shunts the drug into alternative biotransformation routes.
Quantitative differences: A significant decrease in the amount of a particular metabolite from this compound compared to veralipride provides quantitative evidence of the DKIE and highlights the major metabolic pathways.
The following table illustrates a hypothetical comparative metabolite profile, showcasing the potential impact of deuteration on veralipride metabolism.
Table 2: Hypothetical Comparative Metabolite Profile of Veralipride and this compound
| Metabolite | Veralipride (% of Total Metabolites) | This compound (% of Total Metabolites) | Postulated Metabolic Reaction |
|---|---|---|---|
| M1 (O-desmethyl veralipride) | 60 | 20 | O-demethylation |
| M2 (N-dealkyl veralipride) | 25 | 55 | N-dealkylation |
| M3 (Hydroxylated veralipride) | 15 | 25 | Aromatic Hydroxylation |
In this hypothetical scenario, the significant decrease in the O-desmethyl metabolite (M1) for this compound, coupled with an increase in N-dealkylated (M2) and hydroxylated (M3) metabolites, would suggest that O-demethylation is a primary metabolic pathway susceptible to a strong DKIE, and that its inhibition leads to metabolic switching towards other pathways.
Veralipride D6 in Reference Material Development and Quality Assurance Protocols for Pharmaceutical Research
Establishment of Certified Reference Materials for Analytical Method Validation
The validation of analytical methods is a fundamental requirement in pharmaceutical research, ensuring that a given method is suitable for its intended purpose. aroscientific.comfda.gov Certified Reference Materials (CRMs) are indispensable tools in this process, providing a benchmark of the highest accuracy and traceability. xrfscientific.com In the context of bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), Veralipride-d6 serves as an ideal internal standard for the quantification of Veralipride (B1683490) in complex biological matrices like plasma or urine. wuxiapptec.comdss.go.th
The establishment of this compound as a CRM involves a rigorous validation process to confirm its identity, purity, and stability. xrfscientific.com This ensures that it can be reliably used to verify the accuracy and precision of an analytical method for Veralipride. aroscientific.com During method validation, a known quantity of this compound is added to calibration standards and quality control samples. wuxiapptec.com By comparing the response of the analyte (Veralipride) to the internal standard (this compound), analysts can correct for variability introduced during sample preparation, injection, and ionization in the mass spectrometer. wuxiapptec.com This process of isotope dilution mass spectrometry is considered the gold standard for quantitative analysis in complex biological samples. researchgate.net
Key Parameters for this compound as a Certified Reference Material:
| Parameter | Description | Importance |
| Isotopic Purity | The percentage of the material that is the desired deuterated compound versus the unlabeled compound or other isotopic variants. | High isotopic purity is crucial to prevent interference with the quantification of the analyte. |
| Chemical Purity | The absence of any other chemical entities besides this compound. | Ensures that the measured response is solely from the internal standard. |
| Stability | The ability of the compound to resist degradation under specified storage and handling conditions. | Guarantees the integrity of the reference material over time. |
| Homogeneity | Uniformity of the compound throughout a batch. | Ensures that each aliquot of the reference material is representative of the whole. |
| Traceability | An unbroken chain of calibrations to a national or international standard. xrfscientific.com | Provides confidence in the accuracy of the certified value. |
Contribution to Inter-Laboratory Proficiency Testing Schemes and Data Harmonization
Inter-laboratory proficiency testing schemes are essential for ensuring the comparability and reliability of results generated by different laboratories. In multicenter clinical trials or collaborative research projects, the ability to harmonize data from various sites is paramount. nih.gov this compound, as a well-characterized internal standard, can play a role in these programs.
Role in Ensuring Analytical Quality Control in Pre-Clinical and Discovery Research Phases
In the early stages of drug discovery and pre-clinical research, accurate and reliable analytical data is critical for making informed decisions about the progression of a drug candidate. Deuterated compounds like this compound are valuable tools for ensuring the quality of this data. pharmaffiliates.com They are frequently used as internal standards in pharmacokinetic and metabolism studies to track the fate of a drug in a biological system. acanthusresearch.com
The use of this compound as an internal standard in these early-phase studies helps to:
Improve Accuracy and Precision: By correcting for analytical variability, the use of a stable isotope-labeled internal standard leads to more accurate and precise measurements of the parent drug's concentration. wuxiapptec.comscispace.com
Enhance Sensitivity: In mass spectrometry, the distinct signal of the deuterated standard helps to differentiate the analyte peak from background noise, enabling more reliable detection of low-level compounds.
Mitigate Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. wuxiapptec.com Since a stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in a similar way, allowing for effective compensation. wuxiapptec.com
Application in Metrological Traceability for Quantitative Bioanalytical Measurements
Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. xrfscientific.com In quantitative bioanalysis, achieving metrological traceability is crucial for ensuring that results are accurate, comparable, and reliable over time and across different laboratories.
This compound, when established as a certified reference material, provides a direct link in the traceability chain for the measurement of Veralipride. By calibrating laboratory-prepared standards against a this compound CRM, a laboratory can demonstrate the traceability of its measurements to a higher-order standard. This is particularly important for clinical and forensic applications where the accuracy of the reported concentration can have significant implications. The use of stable isotope-labeled internal standards like this compound is a key component in establishing a robust system of metrological traceability for quantitative bioanalytical measurements. researchgate.net
Future Perspectives and Emerging Research Avenues Involving Veralipride D6 and Deuterated Analogs
Potential in Advanced Bioimaging Techniques for Mechanistic Insights
The use of deuterated compounds like Veralipride-d6 offers significant advantages for advanced bioimaging techniques, providing deeper mechanistic insights into a drug's behavior. Mass spectrometry imaging (MSI) is a powerful tool that can visualize the spatial distribution of drugs and their metabolites within tissue sections without the need for labeling. nih.govscienceopen.com Techniques such as secondary ion mass spectrometry (SIMS) can detect the unique mass of deuterated compounds, allowing for high-resolution mapping of this compound at the cellular and even subcellular level. nih.govmdpi.com
This capability allows researchers to:
Track Drug Distribution: Observe how this compound accumulates in specific tissues and microenvironments, such as the brain or tumors. nih.gov
Elucidate Target Engagement: Correlate the location of the drug with its known targets, like dopamine (B1211576) receptors, to better understand its pharmacodynamic effects in a spatial context.
Distinguish Drug from Metabolites: MSI can simultaneously detect and map both the parent drug (this compound) and its non-deuterated metabolites, offering a clearer picture of metabolic activity directly within the tissue. nih.gov
Advanced imaging techniques, when used with deuterated compounds, provide a "molecular microscope" to see exactly where and how a drug is acting, which is crucial for understanding its efficacy and potential off-target effects. nih.gov
Integration with Systems Biology and Metabolomics Platforms for Comprehensive Biological Understanding
This compound and other deuterated analogs are invaluable tools for systems biology and metabolomics. nih.govnih.gov In these fields, researchers study the complex interactions within biological systems. Deuterated compounds can be used as stable isotope tracers to follow the metabolic fate of a drug and its influence on broader metabolic networks. nih.govmdpi.com
By introducing this compound into a biological system (such as cell cultures or animal models) and using mass spectrometry or NMR to analyze the resulting metabolites, researchers can:
Trace Metabolic Pathways: Unambiguously track the atoms from this compound as they are incorporated into various downstream metabolites, revealing the specific biochemical pathways the drug influences. nih.govmdpi.com
Obtain a Functional Readout: The metabolome provides a real-time snapshot of cellular activity. researchgate.net By observing changes in the metabolome following administration of this compound, scientists can gain a comprehensive understanding of the drug's on-target and off-target effects. nih.gov
Discover New Drug Targets: This holistic view can help identify novel metabolic reprogramming in diseases and uncover new potential targets for therapeutic intervention. researchgate.net
This integrated approach moves beyond studying a single drug-target interaction to understanding the system-wide impact of a therapeutic agent. nih.gov
| Analytical Platform | Application in Deuterated Compound Research | Key Advantages |
| Mass Spectrometry (MS) | Tracing the metabolic fate of deuterated drugs and quantifying their concentration in biological samples. mdpi.com | High sensitivity, ability to differentiate isotopologues (molecules that differ only in their isotopic composition). unibestpharm.com |
| Nuclear Magnetic Resonance (NMR) | Determining the specific position of deuterium (B1214612) atoms within a molecule and studying metabolic fluxes. frontiersin.org | High structural resolution, non-destructive, highly quantitative. researchgate.net |
| Secondary Ion Mass Spectrometry (SIMS) | High-resolution imaging of the subcellular distribution of deuterated compounds in tissue sections. nih.gov | High spatial resolution, elemental and isotopic mapping. mdpi.com |
Opportunities in Advanced Drug Discovery Research and Lead Optimization Methodologies
The use of deuteration is a key strategy in modern drug discovery and lead optimization. nih.gov The primary advantage stems from the deuterium kinetic isotope effect (KIE) , where the stronger C-D bond can slow the rate of metabolism, particularly for reactions catalyzed by cytochrome P450 enzymes. tandfonline.cominformaticsjournals.co.in
This effect creates several opportunities:
Improved Pharmacokinetics: By replacing hydrogen with deuterium at metabolically vulnerable sites ("soft spots"), the resulting deuterated drug may have a longer half-life, increased bioavailability, and reduced clearance. tandfonline.comnih.gov This can lead to lower or less frequent dosing. nih.gov
Reduced Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, deuteration at the site of metabolism can reduce the formation of that toxic byproduct. dovepress.com
Enhanced Selectivity: Deuteration can prevent the formation of non-selective metabolites, thereby improving the drug's selectivity for its intended target. nih.gov
Internal Standards: this compound is essential as an isotopically stable internal standard for the accurate quantification of Veralipride (B1683490) in pharmacokinetic studies using techniques like LC-MS. researchgate.netnih.gov This ensures high precision in measuring drug concentrations in plasma and other biological fluids. researchgate.net
The successful development of the first FDA-approved deuterated drug, deutetrabenazine, has paved the way for broader application of this strategy in creating novel medicines. nih.govacs.org
Unaddressed Methodological Challenges and Novel Applications in Biomedical Science
Despite its promise, the use of deuterated compounds like this compound is not without its challenges. The synthesis of specifically deuterated molecules can be complex and expensive, requiring specialized methods to achieve high isotopic purity at the desired positions. researchgate.netuni-rostock.de There is an ongoing need for more robust and scalable synthetic methodologies to make these compounds more accessible for research and development. researchgate.net Furthermore, predicting the precise impact of deuteration on a drug's properties remains challenging, as metabolic switching can sometimes occur, where metabolism is diverted to another site on the molecule. tandfonline.com
Looking ahead, novel applications for deuterated compounds continue to emerge across biomedical science:
Mechanistic Probes: Deuterated molecules are used to study the intricate details of enzyme reaction mechanisms. humanjournals.com
Neuropharmacology: In fields related to Veralipride's action, deuterated tracers can be used to investigate subtle changes in neurotransmitter metabolism associated with neurological and psychiatric conditions.
Toxicogenomics: Combining deuterated compounds with genomics can provide breakthroughs in understanding specific toxicities and assessing risks.
Stabilizing Chiral Centers: Deuterium can be used to slow the interconversion of enantiomers (mirror-image isomers of a drug), allowing for the development of more specific and effective single-enantiomer drugs. acs.org
As analytical technologies become more sensitive and synthetic methods improve, the applications for deuterated compounds like this compound are set to expand, offering powerful new tools to understand and combat human disease.
Q & A
Q. What analytical methods are recommended for characterizing Veralipride-d6 purity and isotopic enrichment?
To ensure accurate characterization, employ hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Isotopic enrichment should be quantified using high-resolution mass spectrometry (HRMS) with deuterium integration protocols. Experimental reproducibility requires detailed documentation of instrument parameters, calibration standards, and sample preparation steps to enable cross-validation .
Q. How should researchers design experiments to assess this compound stability under varying physiological or storage conditions?
Utilize accelerated stability studies with controlled variables (e.g., temperature, pH, light exposure) and monitor degradation products via LC-MS. Stress testing (e.g., oxidative, hydrolytic conditions) can identify degradation pathways. Include replicate samples and statistical analysis (e.g., ANOVA for inter-batch variability) to ensure robustness. Reference standard stability data must be reported in alignment with ICH guidelines .
Q. What are the critical parameters for validating this compound synthesis protocols in academic settings?
Validate synthetic routes by tracking deuterium incorporation efficiency using isotopic ratio measurements and intermediate characterization (e.g., FTIR, NMR). Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize isotopic scrambling. Document yield, purity, and reproducibility across multiple batches, and compare results with published synthetic pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across preclinical studies?
Conduct meta-analyses to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Use physiologically based pharmacokinetic (PBPK) modeling to isolate factors affecting bioavailability. Validate assumptions through cross-species comparative studies and in vitro-in vivo extrapolation (IVIVE) techniques. Address contradictions by re-evaluating bioanalytical method sensitivity (e.g., lower limits of quantification) .
Q. What strategies optimize deuterium retention in this compound during metabolic studies?
Investigate isotope effects on metabolic enzymes (e.g., CYP450 isoforms) using kinetic isotope effect (KIE) assays. Pair in vitro hepatocyte models with HRMS to track deuterium loss in metabolites. Adjust deuterium placement (e.g., non-labile positions) to minimize metabolic lability. Validate findings with isotopic tracer studies in vivo .
Q. How should researchers validate quantitative methods for this compound in complex biological matrices?
Follow FDA bioanalytical guidelines: assess linearity (R² > 0.99), accuracy (85–115% recovery), precision (CV < 15%), and matrix effects (ion suppression/enhancement via post-column infusion). Use stable isotope-labeled internal standards (SIL-IS) to correct for variability. Cross-validate with orthogonal methods (e.g., immunoassays) in independent labs .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Apply nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. Use Bayesian hierarchical models to account for inter-study variability. Perform sensitivity analyses to identify outlier data points and adjust for covariates (e.g., body weight, metabolic rate). Report confidence intervals and effect sizes to contextualize significance .
Methodological Considerations
Q. How to ensure reproducibility of this compound experiments across laboratories?
Standardize protocols using detailed SOPs for instrumentation, data acquisition, and analysis. Share raw datasets and metadata via open-access repositories. Conduct inter-laboratory round-robin studies to assess reproducibility metrics (e.g., Z′-factor for assay robustness) .
Q. What ethical guidelines apply to using this compound in animal or human studies?
Adhere to institutional review board (IRB) protocols for human studies and ARRIVE guidelines for animal research. Disclose deuterium-related risks (e.g., isotopic toxicity) in informed consent forms. For non-clinical studies, validate deuterium’s inertness in biological systems through pilot toxicity assays .
Q. How to integrate computational modeling with experimental data for this compound research?
Combine molecular dynamics (MD) simulations to predict deuterium’s impact on binding affinity with experimental surface plasmon resonance (SPR) data. Validate docking predictions using isothermal titration calorimetry (ITC). Use machine learning (e.g., QSAR models) to optimize deuteration patterns for enhanced pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
